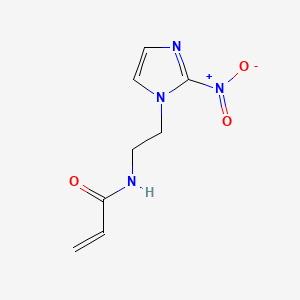
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is a compound that features an imidazole ring substituted with a nitro group and an acrylamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide typically involves the reaction of 2-nitroimidazole with an appropriate acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like acetonitrile . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted imidazole derivatives.
Polymerization: Polyacrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its use in drug development, particularly for its ability to target hypoxic cells in tumors.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it particularly effective against hypoxic tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Used for its antiprotozoal and antibacterial properties
Uniqueness
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is unique due to its acrylamide moiety, which allows it to undergo polymerization reactions, making it useful in material science and polymer chemistry .
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-7(13)9-3-5-11-6-4-10-8(11)12(14)15/h2,4,6H,1,3,5H2,(H,9,13) |
InChI-Schlüssel |
IUWPAVRXGHDFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCN1C=CN=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


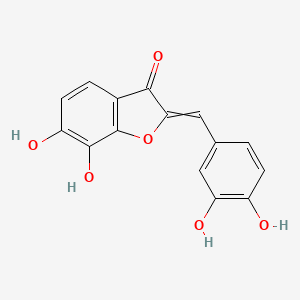
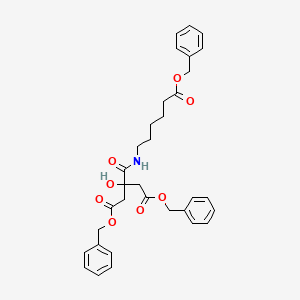
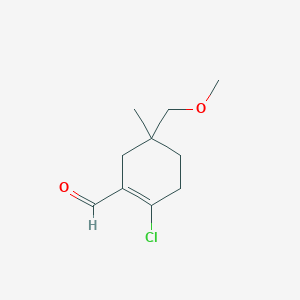

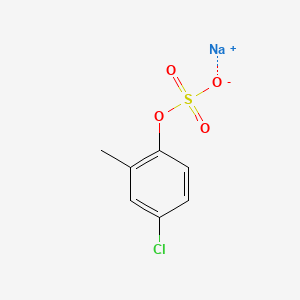
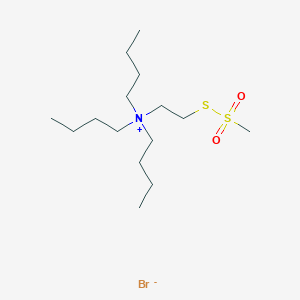
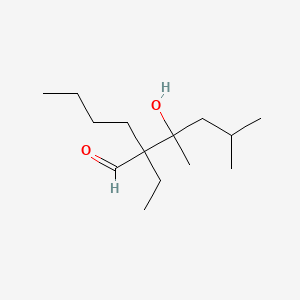
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
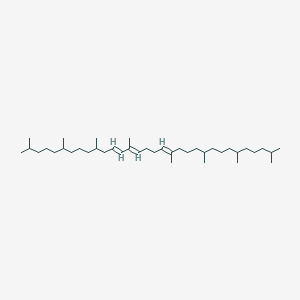

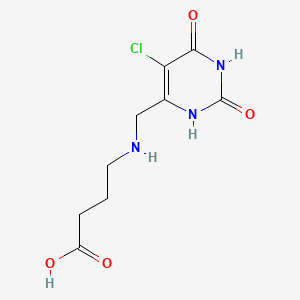
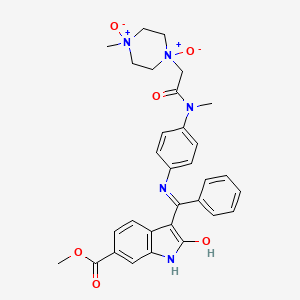

![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
